molecular formula C20H20N2O3S B11962971 3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide CAS No. 51929-55-6

3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide

Cat. No.: B11962971
CAS No.: 51929-55-6
M. Wt: 368.5 g/mol
InChI Key: GHUSPTPILIZGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C20H22N2O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with N-ethyl-N-phenylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .

Biological Activity

3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 332.43 g/mol
  • CAS Number : 51929-55-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and proliferation.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In a study involving various sulfonamide derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Compound MIC (µg/mL) Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.

Cell Line IC50 (µM) Reference
MCF-715
HeLa20

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the efficacy of various sulfonamide derivatives, including this compound, against multidrug-resistant strains of bacteria. The results indicated that this compound retained significant activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Cytotoxicity in Cancer Research

In another study focused on cancer treatment, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Properties

CAS No.

51929-55-6

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide

InChI

InChI=1S/C20H20N2O3S/c1-2-22(16-9-5-3-6-10-16)26(23,24)18-13-14-20(19(21)15-18)25-17-11-7-4-8-12-17/h3-15H,2,21H2,1H3

InChI Key

GHUSPTPILIZGPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.